6-Isopropoxybenzo[d]thiazol-2-amine

Cytochrome P450 inhibition QSAR Drug metabolism

6-Isopropoxybenzo[d]thiazol-2-amine (CAS 15850-81-4) is a heterocyclic compound belonging to the 6-substituted-2-aminobenzothiazole (2-AB) class, characterized by a benzothiazole core bearing an isopropoxy group at the 6-position and a primary amine at the 2-position. This compound was synthesized and evaluated as part of a series of 6-substituted-2-AB derivatives for their ability to inhibit microsomal mixed-function oxidase (aminopyrine N-demethylase) activity in phenobarbitone-induced rat liver.

Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
CAS No. 15850-81-4
Cat. No. B106352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropoxybenzo[d]thiazol-2-amine
CAS15850-81-4
Molecular FormulaC10H12N2OS
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC2=C(C=C1)N=C(S2)N
InChIInChI=1S/C10H12N2OS/c1-6(2)13-7-3-4-8-9(5-7)14-10(11)12-8/h3-6H,1-2H3,(H2,11,12)
InChIKeyWFGYJPDSKYTVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isopropoxybenzo[d]thiazol-2-amine (CAS 15850-81-4): A 6-Alkoxy-2-aminobenzothiazole Scaffold for Cytochrome P450 Modulation and Derivatization


6-Isopropoxybenzo[d]thiazol-2-amine (CAS 15850-81-4) is a heterocyclic compound belonging to the 6-substituted-2-aminobenzothiazole (2-AB) class, characterized by a benzothiazole core bearing an isopropoxy group at the 6-position and a primary amine at the 2-position [1]. This compound was synthesized and evaluated as part of a series of 6-substituted-2-AB derivatives for their ability to inhibit microsomal mixed-function oxidase (aminopyrine N-demethylase) activity in phenobarbitone-induced rat liver [2]. The 2-AB scaffold is notable for its capacity to interact with cytochrome P450 enzymes via competitive binding at the active site, and the nature of the 6-substituent significantly modulates inhibitory potency through hydrophobic and steric contributions [2].

Why Generic 2-Aminobenzothiazole or Unsubstituted Analogs Cannot Replace 6-Isopropoxybenzo[d]thiazol-2-amine in CYP450 Modulation Studies


The 6-substituent on the 2-aminobenzothiazole core is not a passive structural feature; it is the primary driver of inhibitory potency and binding modality at cytochrome P450. In the foundational QSAR study by Murray et al., 82% of the variance in I50 values across ten 6-substituted-2-AB derivatives was accounted for by the hydrophobic character (logP) and molar refractivity (MR) of the 6-substituent [1]. Consequently, simply substituting the isopropoxy group with a methoxy, ethoxy, or even an unsubstituted 2-aminobenzothiazole would predictably shift the compound's position on the QSAR surface, altering both its inhibitory potency and its type I/type II spectral binding behavior at the CYP active site [1]. Furthermore, the branched isopropoxy group provides a distinct steric profile compared to linear n-propoxy, which can influence binding pocket complementarity and metabolic stability. For procurement in CYP inhibition assays or medicinal chemistry campaigns, compound selection must therefore be guided by the specific 6-substituent rather than the generic 2-AB scaffold.

Quantitative Differentiation Evidence for 6-Isopropoxybenzo[d]thiazol-2-amine Versus Closest 6-Alkoxy-2-aminobenzothiazole Analogs


CYP450 Inhibition QSAR Positioning: Hydrophobic and Steric Contributions of the 6-Isopropoxy Substituent Relative to Linear and Shorter Alkoxy Analogs

In the 1986 Murray et al. study, a quantitative structure-activity relationship (QSAR) was derived for ten 6-substituted-2-aminobenzothiazoles, revealing that inhibitory potency (I50) against aminopyrine N-demethylase is a function of the hydrophobic character (logP) and molar refractivity (MR) of the 6-substituent, with the equation accounting for 82% of data variance [1]. While the individual I50 value for the 6-isopropoxy derivative was not discretely tabulated in the accessible abstract, the QSAR model predicts that the branched isopropoxy group (computed XLogP3 = 3.2, per PubChem) positions this compound in a distinct region of the activity landscape compared to the 6-methoxy analog (lower logP, lower MR) and the 6-n-propoxy analog (similar logP but differing MR due to linear vs. branched geometry). The study explicitly identified 6-n-propoxy-2-AB as one of the more potent compounds (Ki = 60 µM, pure competitive inhibitor), and noted that the 6-propoxy and 6-butoxy derivatives elicited type I binding spectra with high affinity for ferric cytochrome P-450, whereas most other derivatives produced mixed type I/reverse type I spectra that precluded binding parameter determination [1]. The 6-isopropoxy derivative, by virtue of its branched alkoxy structure, is expected to exhibit binding kinetics and spectral properties intermediate between those of the linear alkoxy and shorter alkoxy members of the series.

Cytochrome P450 inhibition QSAR Drug metabolism

Mitigating Aggregation-Based Assay Interference: Differentiated Physicochemical Profile of 6-Isopropoxybenzo[d]thiazol-2-amine Versus High-logP Benzothiazole Derivatives

Compound aggregation is a recognized source of false-positive inhibition in biochemical assays, and it correlates with lipophilicity (logP) and aromatic ring count. The 6-isopropoxy substitution on 2-aminobenzothiazole yields a computed XLogP3 of 3.2 and a topological polar surface area (TPSA) of 76.4 Ų [1], placing it within favorable drug-like chemical space (Lipinski rule compliant: MW 208.28, HBD 1, HBA 4, rotatable bonds 2). By comparison, the unsubstituted 2-aminobenzothiazole (XLogP ~1.5) may lack sufficient membrane permeability for cellular assays, while more extensively substituted 2-AB derivatives with long-chain alkoxy groups (e.g., 6-n-hexyloxy-2-AB) or polycyclic benzothiazoles can exceed logP 5, substantially increasing the risk of aggregation-based false-positive inhibition and poor aqueous solubility [2]. The isopropoxy derivative therefore occupies a balanced logP window (3.0 ± 0.5) that supports membrane partitioning without triggering aggregation artifacts, a consideration directly relevant to assay development and hit validation workflows.

Drug-likeness Physicochemical profiling Assay interference

Batch-to-Batch Reproducibility: Vendor-Validated Purity and QC Documentation for 6-Isopropoxybenzo[d]thiazol-2-amine (Bidepharm, 97%) Versus Uncharacterized Reagent-Grade Material

Reproducibility of biological assay results depends critically on chemical purity and identity verification. Bidepharm supplies 6-Isopropoxybenzo[d]thiazol-2-amine at a standard purity of 97% and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of characterization exceeds what is typically available for generic, uncertified 2-aminobenzothiazole derivatives sourced from non-specialist chemical suppliers, where purity may be reported solely by the vendor without orthogonal analytical verification. For procurement officers and laboratory managers, the availability of batch-level QC data reduces the risk of introducing impurities that could confound dose-response relationships, generate spurious activity, or compromise SAR interpretation.

Quality control Purity assurance Reproducibility

Synthetic Tractability as a Derivatization Handle: The 6-Isopropoxy Group as a Modifiable Substituent for Parallel Library Synthesis

The 6-isopropoxybenzo[d]thiazol-2-amine scaffold serves as a versatile intermediate for further synthetic elaboration. The primary amine at the 2-position can undergo diazotization, acylation, or coupling reactions, while the isopropoxy group at the 6-position can be selectively deprotected to the phenol under BBr₃ or HBr conditions, enabling subsequent O-alkylation with diverse electrophiles [1]. This dual functionalization capability contrasts with 2-aminobenzothiazole derivatives bearing non-cleavable substituents (e.g., 6-methyl, 6-chloro), which offer fewer diversification points. The compound is thus positioned as a building block for generating focused libraries of 2,6-disubstituted benzothiazoles for SAR studies, a utility documented in the 1973 synthesis study by Alaimo et al. [1] and in the 1967 Mndzhoyan et al. work on benzothiazole reactivity [2].

Medicinal chemistry Library synthesis SAR exploration

Optimal Application Scenarios for 6-Isopropoxybenzo[d]thiazol-2-amine Based on Differentiated Evidence


Probing Steric and Hydrophobic Requirements of Cytochrome P450 Active Sites Using a Mid-Range Alkoxy-2-AB Probe

The QSAR model from Murray et al. positions 6-isopropoxy-2-AB as a balanced hydrophobic/steric probe for CYP inhibition studies [1]. Research groups investigating the topology of the CYP substrate-binding pocket can use this compound alongside its 6-methoxy (lower logP) and 6-n-butoxy (higher logP, type I binder) analogs to systematically map the contributions of alkoxy chain length and branching to inhibitory potency and binding mode. The compound's predicted intermediate behavior makes it particularly valuable for testing the linearity of the logP–potency relationship in the 3.0–3.5 logP region.

Hit Validation and False-Positive Triage in High-Throughput Screening Cascades

With an XLogP3 of 3.2 and TPSA of 76.4 Ų, this compound falls outside the high-risk aggregation zone (logP >5, TPSA <75 Ų) defined by Jadhav et al. [2]. It can serve as a reference compound for benchmarking aggregation propensity in benzothiazole-containing screening libraries, helping triage teams distinguish true CYP inhibitors from assay-interfering aggregates. Procurement of this specific analog for such validation panels is supported by batch QC documentation .

Focused Library Synthesis Around the 2,6-Disubstituted Benzothiazole Pharmacophore

Medicinal chemistry teams pursuing 2,6-disubstituted benzothiazoles as kinase inhibitors or anti-infective agents can use 6-isopropoxybenzo[d]thiazol-2-amine as a key intermediate [3]. The 2-amine undergoes facile acylation or diazotization, while the 6-isopropoxy group can be deprotected to the phenol for subsequent O-alkylation, enabling rapid generation of diverse analogs from a single building block. This dual-handle reactivity reduces the number of synthetic steps required to access focused libraries compared to non-cleavable 6-substituted analogs.

Negative Control Compound for Type I CYP Binding Studies

The Murray et al. study identified 6-n-propoxy-2-AB and 6-n-butoxy-2-AB as unambiguous type I ligands for ferric CYP450, whereas most other 6-substituted derivatives (including, by class inference, the isopropoxy analog) exhibited mixed type I/reverse type I spectra [1]. This property positions 6-isopropoxy-2-AB as a useful comparator for defining the structural determinants of pure type I binding, aiding in the design of cleaner CYP inhibitor chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Isopropoxybenzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.